Isopropyl 5-amino-2-chlorobenzoate

Übersicht

Beschreibung

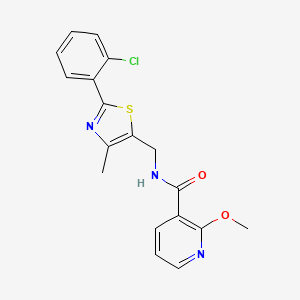

Isopropyl 5-amino-2-chlorobenzoate is a chemical compound with the molecular formula C10H12ClNO2 . It has a molecular weight of 213.66 . This compound is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of Isopropyl 5-amino-2-chlorobenzoate consists of 10 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact structure can be found in chemical databases such as ChemSpider .Physical And Chemical Properties Analysis

Isopropyl 5-amino-2-chlorobenzoate has a molecular weight of 213.66 . Its boiling point is 336.4ºC at 760 mmHg . More detailed physical and chemical properties can be found in specialized chemical databases .Wissenschaftliche Forschungsanwendungen

1. Pharmaceutical Chemistry and Drug Development

Specific Scientific Field

Pharmaceutical chemistry and drug development involve the design, synthesis, and evaluation of new compounds for therapeutic purposes.

Application Summary

Isopropyl 5-amino-2-chlorobenzoate can serve as a precursor or intermediate in the synthesis of novel pharmaceutical agents. Researchers explore its potential as a building block for creating more effective drugs.

Experimental Procedures

- Synthesis of Isopropyl 5-amino-2-chlorobenzoate :

Results

Isopropyl 5-amino-2-chlorobenzoate is obtained with a yield of approximately 75%. Its melting point is 50.5°C to 52°C.

2. Ionic Liquids in Drug Delivery Systems

Specific Scientific Field

Ionic liquids (ILs) are a class of solvents with unique properties, including low volatility and tunable physicochemical characteristics.

Application Summary

Isopropyl amino acid esters ionic liquids can act as vehicles for non-steroidal anti-inflammatory drugs (NSAIDs) in topical drug delivery systems. These ILs enhance drug solubility, stability, and antimicrobial activity.

Experimental Procedures

Results

The obtained ILs exhibit promising properties for topical drug delivery, including antimicrobial activity and improved drug solubility .

Eigenschaften

IUPAC Name |

propan-2-yl 5-amino-2-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-6(2)14-10(13)8-5-7(12)3-4-9(8)11/h3-6H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHDGJHIPJRFLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(C=CC(=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 5-amino-2-chlorobenzoate | |

Synthesis routes and methods

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B2571518.png)

![N1-butyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2571520.png)

![4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2571521.png)

![N-(4-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2571528.png)

![1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B2571532.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2571533.png)